molecular formula C6H8FN B2993244 3-Fluorocyclopentane-1-carbonitrile CAS No. 1785314-07-9

3-Fluorocyclopentane-1-carbonitrile

Cat. No. B2993244
CAS RN: 1785314-07-9
M. Wt: 113.135
InChI Key: XKAFCEBZLNXPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-Fluorocyclopentane-1-carbonitrile consists of a cyclopentane ring with a fluorine atom and a carbonitrile group attached . The InChI code for this compound is 1S/C6H8FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2.

Scientific Research Applications

Synthesis and Material Science

  • Fluoropolymers Synthesis : Fluoropolymers, known for their high-performance properties, can be synthesized in supercritical fluids like carbon dioxide. This method offers an alternative to using environmentally harmful chlorofluorocarbons (CFCs) as solvents (DeSimone, Guan, & Elsbernd, 1992).
  • Organocatalytic Synthesis : The study on organocatalytic fluorogenic synthesis of Chromenes demonstrated the potential of using fluorinated carbonitriles in synthesizing fluorescent derivatives (Raeisolsadati Oskouei & Brouwer, 2017).

Chemical Reactions and Mechanisms

  • Aliphatic C-H Fluorination : Research indicates the use of manganese catalysts for the fluorination of aliphatic C-H bonds, highlighting the growing significance of fluorinated organic compounds in various fields, including pharmaceuticals (Liu et al., 2012).
  • Photolysis Studies : Investigations into the photolytic behavior of fluorinated cycloocta-1,5-dienes, such as 1-fluorocycloocta-1,5-diene, have been conducted to explore the synthesis of bridgehead-substituted tricyclo[3,3,0,02,6]octanes (Cotsaris & Della, 1980).

Pharmaceutical Applications

  • Progesterone Receptor Modulators : The development of pyrrole-oxindole derivatives, including compounds with fluorocarbonitrile groups, for use as progesterone receptor modulators in female healthcare, such as in contraception and treatment of certain cancers (Fensome et al., 2008).

Analytical and Structural Chemistry

  • Vibrational Properties of Fluorinated Compounds : Studies on the synthesis and structural properties of fluorinated thioureas have contributed to understanding the intermolecular interactions and crystal packing in these compounds (Saeed, Erben, Shaheen, & Flörke, 2011).

Energy and Material Applications

  • Supercapacitor Electrode Materials : Fluoroalkylated nanoporous carbons have been tested as supercapacitor electrodes, demonstrating enhanced charge capacitance, suggesting the utility of fluorinated carbon compounds in energy storage applications (Zaderko et al., 2019).

properties

IUPAC Name

3-fluorocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAFCEBZLNXPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.